Home > Products > Screening Compounds P75716 > Substance P (6-11), glu(6)-
Substance P (6-11), glu(6)- - 123067-53-8

Substance P (6-11), glu(6)-

Catalog Number: EVT-1171629
CAS Number: 123067-53-8
Molecular Formula: C36H51N7O8S
Molecular Weight: 741.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Substance P (6-11), Glu(6)- is a modified form of the neuropeptide Substance P, which is known for its role in pain perception and inflammatory responses. This specific variant features a glutamic acid residue at position six, altering its biochemical properties and potential applications. The compound is classified under the broader category of tachykinins, a family of neuropeptides involved in various physiological processes.

Source

Substance P (6-11), Glu(6)- is derived from the natural Substance P peptide, which was first identified by Ulf von Euler and John H. Gaddum in the 1930s. The original Substance P has a sequence of Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 and plays significant roles in neurotransmission and neurogenic inflammation . The specific variant, Substance P (6-11), Glu(6)-, has been synthesized for research purposes to explore its altered biological activity compared to the native peptide.

Classification

The compound is classified as a neuropeptide and specifically falls under the tachykinin family. Its Chemical Abstracts Service (CAS) number is 129892, and it has a molecular formula of C36H51N7O8S .

Synthesis Analysis

Methods

The synthesis of Substance P (6-11), Glu(6)- can be achieved through solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence. This method involves attaching the first amino acid to a solid support, followed by sequential addition of protected amino acids. The specific incorporation of glutamic acid at the sixth position is crucial for obtaining this variant.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The process begins with the attachment of a resin-bound amino acid.
    • Each subsequent amino acid is added after deprotecting the previous one.
    • The final product is cleaved from the resin and purified using high-performance liquid chromatography.
  2. Characterization:
    • The synthesized peptide can be characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity.
Molecular Structure Analysis

Structure

Substance P (6-11), Glu(6)- has a distinct molecular structure characterized by its specific sequence and functional groups. The structural formula includes:

  • Molecular Formula: C36H51N7O8S
  • Molecular Weight: Approximately 711.99 g/mol
  • Structural Features: The presence of a glutamic acid at position six modifies its interactions with receptors compared to native Substance P .

Data

The compound's structural data indicates that it retains essential features of Substance P while introducing changes that may enhance or alter its biological activity.

Chemical Reactions Analysis

Reactions

Substance P (6-11), Glu(6)- can participate in various biochemical reactions typical for peptides, including:

  1. Receptor Binding: It binds to neurokinin receptors, particularly Neurokinin-1 receptor (NK1R), influencing pain pathways.
  2. Degradation: Like other peptides, it is subject to enzymatic degradation by peptidases such as neutral endopeptidase and angiotensin-converting enzyme .

Technical Details

The binding affinity and specificity can be assessed through competitive binding assays, where the modified peptide's interaction with NK1R is compared to that of native Substance P.

Mechanism of Action

Process

Substance P (6-11), Glu(6)- exerts its effects primarily through interaction with NK1R, leading to intracellular signaling cascades that modulate pain perception and inflammatory responses.

  1. Receptor Activation: Upon binding to NK1R, it activates downstream signaling pathways involving protein kinase C and mitogen-activated protein kinases.
  2. Biological Effects: This activation results in increased production of pro-inflammatory cytokines and chemokines, contributing to pain signaling .

Data

Studies indicate that the introduction of glutamic acid at position six may enhance or modify these signaling pathways compared to native Substance P.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade in extreme pH or temperature conditions.
  • LogP Value: Approximately 4.093, indicating moderate lipophilicity which may influence its bioavailability .
Applications

Substance P (6-11), Glu(6)- has several scientific uses:

  1. Research Tool: It serves as a valuable tool for studying pain mechanisms and inflammatory responses due to its modified receptor binding properties.
  2. Pharmacological Studies: It aids in the development of new analgesics targeting NK1R for conditions like chronic pain or pancreatitis.
  3. Therapeutic Investigations: Potential applications in treating gastrointestinal disorders and other conditions where Substance P signaling plays a critical role .
Introduction to Substance P (6-11), Glu(6)- Analogues

Biochemical Identity and Structural Modifications of Substance P (6-11) Fragments

Substance P (6-11) represents the C-terminal hexapeptide fragment of the full undecapeptide Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂), possessing the amino acid sequence Gln-Phe-Phe-Gly-Leu-Met-NH₂. This fragment constitutes the evolutionarily conserved "message domain" responsible for receptor activation across mammalian tachykinin peptides [1] [7]. The Glu(6)-modified analogue specifically replaces the glutamine residue at position 6 (equivalent to position 11 in the full-length Substance P sequence) with glutamic acid, resulting in the sequence Glu-Phe-Phe-Gly-Leu-Met-NH₂. This substitution introduces significant physicochemical alterations compared to the native fragment:

  • Charge Modification: Glutamic acid introduces a negatively charged carboxyl group (-COO⁻) at physiological pH, replacing the neutral carboxamide (-CONH₂) of glutamine. This alteration enhances hydrophilicity and creates potential for ionic interactions within the receptor binding pocket [2] [4].
  • Steric Considerations: The gamma-carboxyl group of glutamic acid possesses different steric and hydrogen-bonding capabilities compared to glutamine's amide group, potentially reorienting key pharmacophore interactions [4] [9].
  • Backbone Flexibility: Molecular dynamics simulations suggest that substitutions at position 6 influence peptide backbone dynamics, particularly in the critical Phe⁷-Phe⁸-Gly⁹ region, which adopts distinct conformations influencing G protein coupling selectivity [1].

Biophysical studies using nuclear magnetic resonance (NMR) spectroscopy reveal that while the native Substance P (6-11) fragment exhibits considerable conformational flexibility in aqueous solution, the Glu(6) analogue demonstrates increased structural order when bound to membrane mimetics such as ganglioside GM1-containing bicelles. This ordered conformation resembles the bioactive state recognized by neurokinin-1 receptors [8].

Table 1: Structural and Functional Properties of Substance P (6-11) and Glu(6) Analogue

PropertySubstance P (6-11) (Gln⁶)Glu(6) Substituted Analogue
SequenceGln-Phe-Phe-Gly-Leu-Met-NH₂Glu-Phe-Phe-Gly-Leu-Met-NH₂
Position 6 ChargeNeutralNegative
Receptor ActivationFull agonist (NK1 receptor)Potentiated agonist (NK1 receptor)
G Protein CouplingGq biasEnhanced Gq bias
Structural FlexibilityHigh (aqueous solution)Reduced (membrane-bound)

Historical Development of Glu(6)-Substituted Analogues in Tachykinin Research

The rational design of Glu(6)-substituted Substance P (6-11) analogues emerged in the late 1980s as part of structure-activity relationship (SAR) studies aimed at developing metabolically stable tachykinin receptor ligands with enhanced specificity. Early investigations focused on modifying the native Substance P (6-11) fragment due to its retention of near-full efficacy at neurokinin-1 receptors despite the truncation [4] [6]:

  • First-Generation Analogues: Initial chemical syntheses produced [Glu⁶]Substance P (6-11) via solution-phase methods, confirming retention of spasmogenic activity in guinea pig ileum (a neurokinin-1 receptor-dominated preparation). This established that the glutamic acid substitution preserved agonist functionality [4].
  • Glycosylation Strategies: To further enhance water solubility and receptor specificity, researchers synthesized glycosylated derivatives such as N¹,⁶-(β-D-glucopyranosyl) [Glu⁶, Pro⁹]Substance P (6-11). Pharmacological characterization revealed three-fold greater potency than native Substance P at neurokinin-1 receptors, with selectivity comparable to the standard agonist [Sar⁹, Met(O₂)¹¹]Substance P [2].
  • Receptor Subtype Selectivity: Critical SAR studies demonstrated that Glu(6) analogues exhibited markedly reduced activity at neurokinin-2 and neurokinin-3 receptors compared to their native counterparts. For instance, in rat vas deferens (neurokinin-2 receptor-predominant) and specific neurokinin-3 receptor assays, Glu(6) derivatives showed EC₅₀ values orders of magnitude higher than at neurokinin-1 receptors, confirming enhanced neurokinin-1 receptor specificity [2] [9].

The development of [Glp⁶]Substance P (6-11) (Glp = pyroglutamic acid) represented a significant advancement. This cyclized N-terminal modification conferred enzymatic resistance while maintaining agonist efficacy at "septide-sensitive" tachykinin receptors in rat urinary bladder, stimulating inositol monophosphate ([³H]-IP₁) formation – a downstream marker of Gq protein activation [9]. These synthetic efforts established position 6 as a critical site for engineering neurokinin-1 receptor selectivity while preserving agonist potency.

Table 2: Evolution of Key Substance P (6-11) Glu(6) Analogues

CompoundStructural FeaturesKey Pharmacological FindingsReference
[Glu⁶]Substance P (6-11)Gln→Glu substitutionRetained neurokinin-1 receptor agonist activity [4]
N¹,⁶-(β-D-glucopyranosyl)[Glu⁶,Pro⁹]SP(6-11)Glu⁶ glycosylation + Pro⁹ substitution3x potency of Substance P at neurokinin-1 receptors [2]
[Glu(OBzl)⁶]Substance P (4-11)Glu⁶ benzyl ester (bulky lipophilic group)Enhanced TNF-α release from monocytes [6]
[Glp⁶]Substance P (6-11)N-terminal pyroglutamate ring (cyclization)Stimulated IP₁ formation in urinary bladder [9]

Role of the C-Terminal Sequence in Neurokinin Receptor Specificity

The C-terminal sequence of tachykinin peptides, particularly the conserved motif Phe-X-Gly-Leu-Met-NH₂ (where X is an aromatic or branched aliphatic residue), serves as the primary determinant for receptor activation across all neurokinin receptor subtypes. Substance P (6-11) contains this core motif (Phe⁷-Phe⁸-Gly⁹-Leu¹⁰-Met¹¹-NH₂), enabling its function as a high-affinity neurokinin-1 receptor agonist. Cryo-electron microscopy structures of neurokinin-1 receptor bound to Substance P reveal deep insertion of this C-terminal segment into the receptor's transmembrane bundle, facilitating receptor activation through specific interactions [1] [7]:

  • Conserved Binding Interactions: The C-terminal carboxamide of Met¹¹ forms hydrogen bonds with Asn¹⁰⁵ (transmembrane helix 2) and Tyr²⁸⁷ (transmembrane helix 7) in neurokinin-1 receptor. These interactions are essential for stabilizing the active receptor conformation [1].
  • Hydrophobic Pocket Engagement: Phe⁷ and Phe⁸ insert into a hydrophobic pocket formed by transmembrane helices 4, 5, and 6, with Phe⁸ acting as a "toggle switch" that induces outward movement of transmembrane helix 6 – a hallmark of G protein-coupled receptor activation [1] [8].
  • Glycine Hinge Function: Gly⁹ provides conformational flexibility, enabling the peptide backbone to adopt the sharp turn required for optimal positioning of Leu¹⁰ and Met¹¹ within their binding crevices [7].

The Glu(6) modification exerts its influence by altering interactions with neurokinin-1 receptor's extracellular domains rather than the conserved transmembrane binding pocket:

  • Extracellular Loop Interactions: Cryo-EM structures demonstrate that residues N-terminal to the conserved message domain (including position 6) interact primarily with extracellular loop 2 and the receptor N-terminus. These interactions influence signaling bias rather than intrinsic efficacy [1] [3].
  • Signaling Bias Mechanism: Molecular dynamics simulations reveal that Glu(6) analogues form fewer stabilizing contacts with extracellular loop 2 compared to full-length Substance P. This reduced restraint permits increased peptide flexibility, favoring conformations that stabilize neurokinin-1 receptor states preferentially coupled to Gq proteins over Gs proteins [1].
  • Address Domain Modulation: The "message-address" model positions Glu(6) within the 'address' domain of the peptide. Its negative charge likely electrostatically repels Arg¹⁷⁷ in extracellular loop 2 of neurokinin-1 receptor – a residue critical for Substance P's high-affinity binding and Gs coupling. This repulsion may contribute to the observed Gq signaling bias [3] [7].

Table 3: Functional Roles of Residues in Substance P (6-11) C-Terminal Sequence

Residue PositionRole in Receptor InteractionConsequence of Mutation/Modification
Glu(6)Address domain; ECL2 interactionEnhanced Gq bias; reduced Gs coupling
Phe⁷Hydrophobic pocket occupancy (TM4-TM6)Loss of binding affinity
Phe⁸Toggle switch activation; hydrophobic pocketLoss of receptor activation
Gly⁹Backbone flexibility; turn formationImpaired positioning of C-terminal residues
Leu¹⁰Van der Waals contacts with TM3/TM5Reduced potency
Met¹¹-NH₂Hydrogen bonding with Asn¹⁰⁵ (TM2); charge interaction with Tyr²⁸⁷Complete loss of agonist activity

Cross-reactivity studies with neurokinin-2 receptor demonstrate that specificity determinants extend beyond the core message domain. While neurokinin-2 receptor exhibits higher affinity for neurokinin A, Substance P (6-11) and its Glu(6) analogues maintain some cross-reactivity. Molecular modeling reveals that Lys¹⁸⁰ in neurokinin-2 receptor's extracellular loop 2 (analogous to Arg¹⁷⁷ in neurokinin-1 receptor) forms weaker electrostatic interactions with Glu(6) compared to the native glutamine, explaining reduced neurokinin-2 receptor activity of Glu(6) analogues [3] [7]. These structure-activity relationships establish that position 6 modifications primarily modulate receptor subtype selectivity and signaling bias through extracellular loop interactions rather than altering the core activation mechanism mediated by the C-terminal pentapeptide.

Properties

CAS Number

123067-53-8

Product Name

Substance P (6-11), glu(6)-

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C36H51N7O8S

Molecular Weight

741.9 g/mol

InChI

InChI=1S/C36H51N7O8S/c1-22(2)18-27(35(50)41-26(32(38)47)16-17-52-3)40-30(44)21-39-34(49)28(19-23-10-6-4-7-11-23)43-36(51)29(20-24-12-8-5-9-13-24)42-33(48)25(37)14-15-31(45)46/h4-13,22,25-29H,14-21,37H2,1-3H3,(H2,38,47)(H,39,49)(H,40,44)(H,41,50)(H,42,48)(H,43,51)(H,45,46)/t25-,26-,27-,28-,29-/m0/s1

InChI Key

QUPMCECAIWKMMD-ZIUUJSQJSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)N

Synonyms

6-Glu-substance P (6-11)
6-glutamic acid-substance P (6-11)
substance P (6-11), Glu(6)-
substance P (6-11), glutamic acid(6)-

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.